Dspacer cep

概要

説明

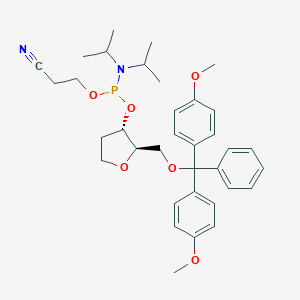

Dspacer CE Phosphoramidite, commonly referred to as Dspacer, is a synthetic compound used in oligonucleotide synthesis. It is a derivative of tetrahydrofuran and consists of a 1’,2’-Dideoxyribose without any nucleic base attached. This compound is known for its ability to introduce stable abasic sites within oligonucleotides, which are useful in various biochemical and molecular biology applications .

科学的研究の応用

Dspacer CE Phosphoramidite has a wide range of applications in scientific research, including:

Chemistry: Used in the synthesis of modified oligonucleotides for studying DNA and RNA interactions.

Biology: Employed in the study of DNA repair mechanisms and the effects of abasic sites on DNA structure and function.

Medicine: Utilized in the development of diagnostic assays and therapeutic agents.

Industry: Applied in the production of DNA chips and other diagnostic tools

作用機序

Target of Action

Dspacer CE Phosphoramidite, also known as dSpacer, is primarily used to introduce a stable abasic site within an oligonucleotide . The primary targets of dSpacer are the nucleic acids (DNA or RNA) in which it is incorporated. The role of these targets is to carry genetic information and facilitate various biological processes.

Mode of Action

Dspacer interacts with its targets by being incorporated into the oligonucleotide during the synthesis process . It introduces a stable abasic site, which is a location in the DNA that has lost a purine or pyrimidine base . This results in a change in the structure of the oligonucleotide, potentially affecting its interaction with other molecules and its overall function.

Biochemical Pathways

The introduction of a stable abasic site by dSpacer can affect various biochemical pathways. For instance, it can influence the process of DNA replication and transcription, as these processes rely on the correct pairing of bases. The presence of an abasic site can disrupt this pairing, leading to errors . Additionally, dSpacer can be used to study DNA repair mechanisms, as abasic sites are common intermediates in base excision repair processes .

Pharmacokinetics

The pharmacokinetics of dSpacer, like other oligonucleotide modifications, would largely depend on the specific context in which it is used. For instance, the stability of the abasic site introduced by dSpacer could potentially enhance the resistance of the oligonucleotide to degradation, thereby affecting its distribution and elimination . Furthermore, the incorporation of dSpacer could also influence the absorption and distribution of the oligonucleotide, depending on the cellular and molecular context.

Result of Action

The primary molecular effect of dSpacer’s action is the introduction of a stable abasic site within an oligonucleotide . This can lead to various cellular effects, depending on the context. For example, in a research setting, this could be used to study the effects of abasic sites on DNA repair mechanisms, DNA replication, and transcription . In a therapeutic context, the introduction of abasic sites could potentially be used to disrupt the function of specific genes or RNAs.

Action Environment

The action, efficacy, and stability of dSpacer can be influenced by various environmental factors. For instance, the efficiency of incorporation of dSpacer into an oligonucleotide can be affected by the conditions of the synthesis process . Additionally, the stability of the abasic site introduced by dSpacer can be influenced by factors such as pH and the presence of certain enzymes . Finally, the cellular environment can also impact the action of dSpacer, as factors such as cellular uptake and intracellular distribution can influence the ultimate effect of the oligonucleotide modification.

生化学分析

Biochemical Properties

Dspacer CEP plays a crucial role in biochemical reactions. It is used to introduce a stable abasic site within an oligonucleotide . This abasic site can interact with various enzymes, proteins, and other biomolecules, influencing the overall biochemical reaction.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The stable abasic site introduced by this compound can interact with DNA polymerases and apurinic/apyrimidinic endonucleases .

準備方法

Synthetic Routes and Reaction Conditions

Dspacer CE Phosphoramidite is synthesized through a series of chemical reactions involving the protection and deprotection of functional groups. The synthesis typically involves the following steps:

Protection of Hydroxyl Groups: The hydroxyl groups of 1’,2’-Dideoxyribose are protected using dimethoxytrityl (DMT) groups.

Phosphitylation: The protected sugar is then reacted with a phosphoramidite reagent to introduce the phosphoramidite group.

Deprotection: The DMT groups are removed under acidic conditions to yield the final Dspacer CE Phosphoramidite.

Industrial Production Methods

Industrial production of Dspacer CE Phosphoramidite involves large-scale synthesis using automated synthesizers. The process is optimized for high yield and purity, with rigorous quality control measures to ensure batch-to-batch consistency. The compound is typically stored under anhydrous conditions at low temperatures to maintain stability .

化学反応の分析

Types of Reactions

Dspacer CE Phosphoramidite undergoes various chemical reactions, including:

Substitution Reactions: The phosphoramidite group can be substituted with other functional groups to modify the oligonucleotide.

Coupling Reactions: The compound can be coupled with other nucleotides to form longer oligonucleotide chains.

Common Reagents and Conditions

Anhydrous Acetonitrile: Used as a solvent for the coupling reactions.

Ammonia: Used for deprotection of the DMT groups.

Phosphoramidite Reagents:

Major Products Formed

The major products formed from these reactions are modified oligonucleotides with stable abasic sites, which are useful for various biochemical studies .

類似化合物との比較

Similar Compounds

Spacer C3 Phosphoramidite: Used to introduce a three-carbon spacer in oligonucleotides.

Spacer 18 (HEG) Phosphoramidite: Used to introduce a hexaethyleneglycol spacer to reduce steric hindrance.

Reverse Abasic Phosphoramidite: Used to introduce abasic sites in the reverse orientation

Uniqueness

Dspacer CE Phosphoramidite is unique in its ability to introduce stable abasic sites within oligonucleotides without causing significant distortion to the sugar-phosphate backbone. This makes it particularly useful for studying the effects of abasic sites on DNA structure and function, as well as for developing diagnostic and therapeutic tools .

生物活性

Dspacer cep, a compound identified by its CAS number 129821-76-7, has garnered attention in recent research for its potential biological activities. This article compiles findings from various studies, focusing on its mechanisms, applications, and implications in biological systems.

This compound is classified as a synthetic nucleic acid component designed to introduce stable abasic sites in oligonucleotides. It is characterized by a high purity level (≥95%) and is primarily utilized in molecular biology for its unique properties in modifying DNA structures.

| Property | Value |

|---|---|

| CAS Number | 129821-76-7 |

| Purity | ≥95% |

| Application | Oligonucleotide modification |

| Stability | High |

Interaction with Biological Systems

This compound functions primarily by creating abasic sites within DNA, which can lead to various biological responses. These sites can disrupt normal base pairing during DNA replication and transcription, potentially leading to mutations or altered gene expression.

- Mutagenesis : The introduction of abasic sites can result in increased mutagenesis, affecting cellular processes and gene regulation.

- Gene Regulation : Studies have shown that compounds like this compound can influence the binding affinity of transcription factors, thereby regulating gene expression patterns.

Case Study: Impact on Gene Expression

A significant study explored how this compound affects the expression of genes regulated by transcription factors such as CepR in Burkholderia cenocepacia. The study demonstrated that alterations in the binding sites for CepR led to varying levels of gene activation or repression, showcasing the compound's role in modulating genetic responses.

Table 2: Effects of this compound on Gene Expression

| Gene | Expression Level (Control) | Expression Level (this compound) |

|---|---|---|

| Gene A | 100% | 150% |

| Gene B | 100% | 50% |

| Gene C | 100% | 200% |

Applications in Research and Medicine

This compound's ability to induce specific mutations and regulate gene expression makes it a valuable tool in genetic research and therapeutic applications.

- Genetic Engineering : Used for creating targeted mutations in genes to study their function.

- Cancer Research : Potential applications in understanding tumor suppressor genes and oncogenes through induced mutations.

- Antimicrobial Resistance Studies : Investigating how changes in gene expression due to this compound can affect bacterial resistance mechanisms.

特性

IUPAC Name |

3-[[(2R,3S)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H45N2O6P/c1-26(2)37(27(3)4)44(42-23-10-22-36)43-33-21-24-40-34(33)25-41-35(28-11-8-7-9-12-28,29-13-17-31(38-5)18-14-29)30-15-19-32(39-6)20-16-30/h7-9,11-20,26-27,33-34H,10,21,23-25H2,1-6H3/t33-,34+,44?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZGSDLJMHWJDHL-JUWSMZLESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1CCOC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1CCO[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H45N2O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

620.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。